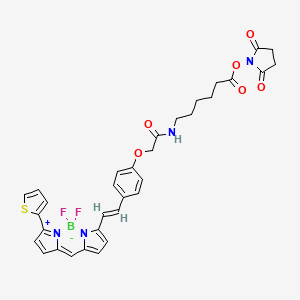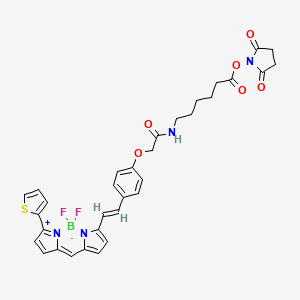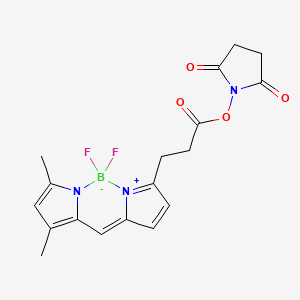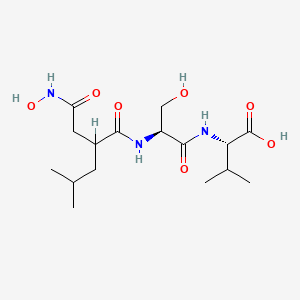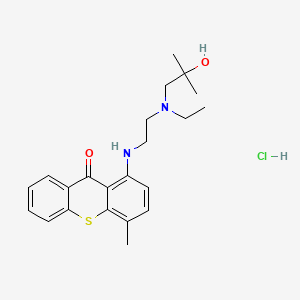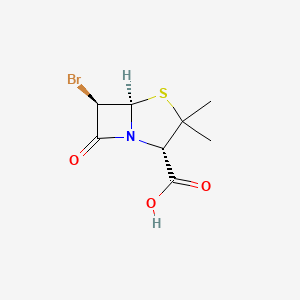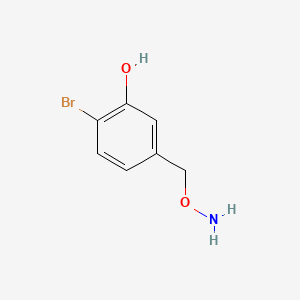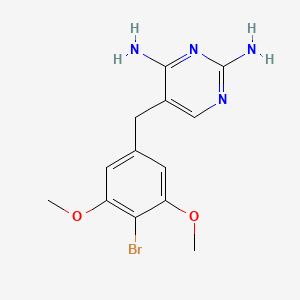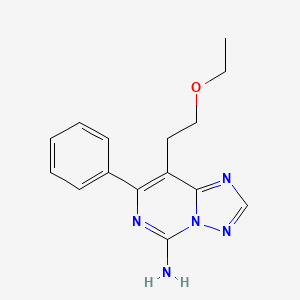
Bemitradine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bemitradine is a triazolopyrimidine derivative diuretic. Bemitradine has thiazide-like actions and is a renal vasodilator. Due to its non-genotoxic carcinogenicity, clinical development for this agent has stopped.
Applications De Recherche Scientifique
Morphological Transformation in Cell Cultures
- Bemitradine was found to induce morphological transformation in Syrian hamster embryo cells at pH 6.7, suggesting its potential as a nongenotoxic carcinogen in rodents. This was evidenced in studies where it caused statistically significant increases in morphological transformation frequencies, highlighting its utility in predicting carcinogenicity in rodents (Oshiro et al., 2001).
Carcinogenicity Studies in Rats
- In a 2-year bioassay, bemitradine caused significant increases in incidences of liver, thyroid, and mammary neoplasms in Charles River CD rats. This study demonstrated its carcinogenic potential in rats when administered via dietary admix (Gad et al., 1992).
Cardiotoxicity Research
- Preliminary studies indicated that bemitradine and its primary metabolite, desethylbemitradine, could be responsible for cardiotoxicity in female rats. This research explored the involvement of bemitradine metabolites and the potential role of adrenal epinephrine release in its cardiotoxic effects (Levin et al., 1991).
Chronic Toxicity Evaluation
- A study assessing the chronic toxicity of bemitradine in rats revealed a spectrum of toxic effects, including myocardial necrosis, adrenal medullary necrosis, and changes in liver weights. This study suggested that the toxicity observed may be more related to the chemical class of bemitradine rather than its pharmacologic action (Chengelis et al., 1991).
Metabolism in Humans
- In human subjects, bemitradine was rapidly and efficiently absorbed, with its metabolites identified in plasma and urine. This study provided detailed insights into the disposition and metabolism of bemitradine in humans (Walls et al., 1988).
Genetic Toxicology
- Bemitradine was tested in various genetic toxicology assays (e.g., Ames test, mouse lymphoma TK± mutation assay) and consistently produced negative results. Despite this, it induced tumors in rats, classifying it as a non-genotoxic carcinogen (Oshiro et al., 1993).
Propriétés
Numéro CAS |
88133-11-3 |
|---|---|
Nom du produit |
Bemitradine |
Formule moléculaire |
C15H17N5O |
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19) |
Clé InChI |
OZSPQIXKOVJJGE-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
SMILES canonique |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Apparence |
Solid powder |
Autres numéros CAS |
88133-11-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo-1,5c-pyrimidine-5-amine bemitradine SC 33643 SC-33643 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



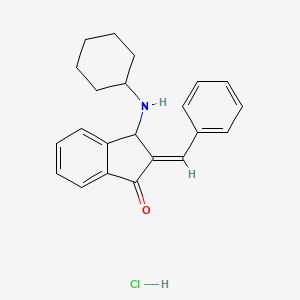
![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
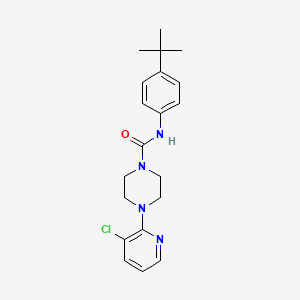
![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)
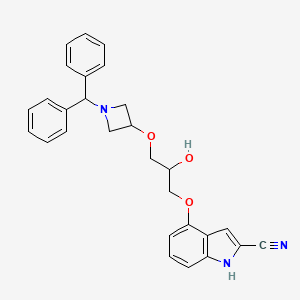
![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)
